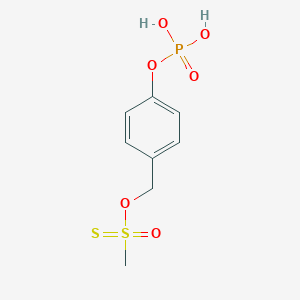
O-(4-(Phosphonooxy)benzyl) methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-(Phosphonooxy)benzyl) methanesulfonothioate: is an organic compound that belongs to the class of diphenylmethanes. This compound is characterized by the presence of a phosphonooxy group attached to a benzyl moiety, which is further linked to a methanesulfonothioate group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-(Phosphonooxy)benzyl) methanesulfonothioate typically involves the reaction of 4-(hydroxymethyl)benzyl methanethiosulfonate with a phosphonooxy reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through column chromatography and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: O-(4-(Phosphonooxy)benzyl) methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the phosphonooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
O-(4-(Phosphonooxy)benzyl) methanesulfonothioate has a wide range of applications in scientific research:
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of O-(4-(Phosphonooxy)benzyl) methanesulfonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
4-(Hydroxymethyl)benzyl methanethiosulfonate: A precursor in the synthesis of O-(4-(Phosphonooxy)benzyl) methanesulfonothioate.
O-Phospho-4-hydroxy-L-threonine: Another compound containing a phosphonooxy group, involved in vitamin B6 metabolism
Uniqueness: this compound is unique due to its combination of phosphonooxy and sulfonothioate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11O6PS2 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
[4-(methylsulfonothioyloxymethyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H11O6PS2/c1-17(12,16)13-6-7-2-4-8(5-3-7)14-15(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |
InChI Key |
HGFZMALLRLIAJV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCC1=CC=C(C=C1)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















